(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1236360-37-4
VCID: VC0059373
InChI: InChI=1S/C11H16BN3O3/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(8-13-11)12(17)18/h2-3,8,17-18H,4-7H2,1H3
SMILES: B(C1=CN=C(C=C1)N2CCN(CC2)C(=O)C)(O)O
Molecular Formula: C11H16BN3O3
Molecular Weight: 249.077

(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid

CAS No.: 1236360-37-4

Cat. No.: VC0059373

Molecular Formula: C11H16BN3O3

Molecular Weight: 249.077

* For research use only. Not for human or veterinary use.

(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid - 1236360-37-4

Specification

CAS No. 1236360-37-4
Molecular Formula C11H16BN3O3
Molecular Weight 249.077
IUPAC Name [6-(4-acetylpiperazin-1-yl)pyridin-3-yl]boronic acid
Standard InChI InChI=1S/C11H16BN3O3/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(8-13-11)12(17)18/h2-3,8,17-18H,4-7H2,1H3
Standard InChI Key HRJIKCYCCSDIFO-UHFFFAOYSA-N
SMILES B(C1=CN=C(C=C1)N2CCN(CC2)C(=O)C)(O)O

Introduction

Physical and Chemical Properties

Molecular Properties

(6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid possesses several important physical and chemical properties that determine its behavior in chemical reactions and its utility in synthetic applications. The key molecular properties of this compound are summarized in the following table:

PropertyValueSource
Molecular FormulaC₁₁H₁₆BN₃O₃
Molecular Weight249.08 g/mol
Creation DateAugust 19, 2011
Modification DateMarch 1, 2025
Structure TypeOrganic compound with heterocyclic rings
Physical StatePresumed solid at room temperature-
Functional GroupsBoronic acid, pyridine, piperazine, acetyl

The molecular weight of 249.08 g/mol places this compound in the category of small to medium-sized organic molecules, which often exhibit favorable properties for use in medicinal chemistry and drug discovery. The presence of multiple hydrogen bond donors (boronic acid OH groups) and acceptors (pyridine nitrogen, carbonyl oxygen) contributes to its potential for forming specific interactions with biological targets and influences its solubility profile in various solvents.

Structural Features

The structural features of (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid significantly influence its chemical behavior and reactivity. The compound contains several distinct functional groups, each with unique chemical properties:

The combination of these structural features creates a molecule with multiple reactive sites and functional groups, making it valuable as a synthetic intermediate and building block. The presence of the boronic acid group, in particular, enables participation in various coupling reactions, while the other functional groups provide opportunities for further derivatization and modification.

Synthesis and Chemical Reactions

Reactivity

The reactivity of (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid is primarily governed by the boronic acid functional group, which participates in various chemical transformations. The most significant reactions include:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction allows the formation of carbon-carbon bonds between the boronic acid and various organic halides or pseudohalides. The reaction typically proceeds under relatively mild conditions and exhibits high functional group tolerance, making it one of the most important applications of boronic acids in organic synthesis . In this reaction, the boronic acid serves as a nucleophilic coupling partner, transferring its aryl or heteroaryl group to the electrophilic coupling partner.

  • Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds (C-N, C-O, C-S) between the boronic acid and nucleophiles such as amines, alcohols, or thiols. This transformation provides a valuable method for introducing the 6-(4-acetylpiperazin-1-yl)pyridin-3-yl moiety into various molecular scaffolds through heteroatom linkages.

  • Oxidation: Boronic acids can undergo oxidation to form the corresponding alcohols, a transformation that can be achieved using hydrogen peroxide or other oxidizing agents. This reaction would convert the boronic acid group to a hydroxyl group, potentially yielding 5-hydroxy-2-(4-acetylpiperazin-1-yl)pyridine.

  • Protodeboronation: Under certain conditions, especially acidic or basic aqueous environments, boronic acids can undergo protodeboronation, resulting in the replacement of the boronic acid group with a hydrogen atom. This reaction represents a potential decomposition pathway that may need to be considered in synthetic planning.

  • Complexation: Boronic acids can form complexes with various diols and related compounds, a property that has been exploited in sensing applications and molecular recognition. The boronic acid group in the target compound could potentially participate in similar complexation reactions, providing opportunities for applications beyond synthetic transformations.

The presence of the pyridine nitrogen, piperazine nitrogens, and the acetyl group introduces additional reactive sites that can participate in various transformations. These groups may influence the reactivity of the boronic acid through electronic effects or by providing sites for coordination with catalysts or reagents.

Applications in Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the most significant applications of (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid is in Suzuki-Miyaura coupling reactions, a palladium-catalyzed cross-coupling process that enables the formation of carbon-carbon bonds between boronic acids and organic halides or pseudohalides. This reaction has become one of the most widely used methods for the construction of complex molecules in pharmaceutical research and development.

The Suzuki-Miyaura coupling offers several advantages that make it particularly valuable in synthetic applications:

  • Mild Reaction Conditions: The reaction can be performed under relatively mild conditions, which is compatible with a wide range of functional groups and sensitive molecular structures.

  • Stereoselectivity: The reaction generally proceeds with retention of stereochemistry at the coupling partners, preserving existing stereogenic centers in complex molecules.

  • Functional Group Tolerance: The method is compatible with numerous functional groups, allowing for the coupling of complex, highly functionalized substrates without extensive protection-deprotection sequences.

  • Low Toxicity of Reagents: Compared to some other cross-coupling methods, the reagents used in Suzuki coupling (particularly boronic acids) exhibit lower toxicity, making the process more environmentally friendly and safer to implement.

In the context of medicinal chemistry, (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid can be used to introduce the 6-(4-acetylpiperazin-1-yl)pyridin-3-yl moiety into various molecular scaffolds. Search result describes the use of similar boronic acids in Suzuki coupling reactions to introduce aryl and heteroaryl groups into pyrazolo[1,5-a]pyrimidine scaffolds, resulting in compounds with potential anti-proliferative activity .

The specific example mentioned in search result involves the Suzuki coupling of aryl and heteroaryl boronic acids with a chloro-substituted pyrazolo[1,5-a]pyrimidine derivative. By analogy, (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid could potentially be used in similar coupling reactions to introduce its structural motif into various molecular scaffolds, leading to novel compounds with potential biological activity.

Related Compounds

Structural Analogs

Several structural analogs of (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid are mentioned in the search results, differing primarily in the substituent on the piperazine nitrogen. These analogs share the core pyridylboronic acid structure but feature different functional groups attached to the piperazine moiety. The key structural analogs include:

  • [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic Acid:

    • CAS Number: 936353-84-3

    • Molecular Formula: C₁₀H₁₆BN₃O₂

    • Molecular Weight: 221.06 g/mol

    • Contains a methyl group on the piperazine nitrogen instead of an acetyl group

    • Used as "a reagent in the synthesis of series of phenylbipyridinylpyrazole derivative as anti-proliferative agents against tumor cell lines"

  • 6-(4-N-BOC-PIPERAZINE-1-YL)-3-PYRIDINYL BORONIC ACID:

    • CAS Number: 919347-67-4

    • Molecular Formula: C₁₄H₂₂BN₃O₄

    • Molecular Weight: 307.15 g/mol

    • Features a tert-butoxycarbonyl (BOC) protecting group on the piperazine nitrogen

    • The BOC group serves as a protecting group that can be removed under acidic conditions to reveal the secondary amine

  • (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride:

    • Molecular Formula: C₁₀H₁₇BClN₃O₂

    • Molecular Weight: 257.53 g/mol

    • The hydrochloride salt of the methyl-substituted analog, potentially offering improved solubility in aqueous media

These structural analogs represent variations on the basic scaffold, differing in the nature of the substituent on the piperazine nitrogen. The differences in these substituents—methyl, acetyl, or BOC—affect properties such as basicity, hydrogen bonding capacity, steric bulk, and lipophilicity, potentially influencing the compounds' behavior in synthetic applications and biological systems.

Comparative Analysis

A comparative analysis of (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid and its structural analogs reveals several important differences and similarities that influence their chemical behavior and potential applications:

  • Electronic Effects:

    • The acetyl group in (6-(4-Acetylpiperazin-1-yl)pyridin-3-yl)boronic acid is electron-withdrawing, reducing the electron density on the piperazine nitrogen and potentially affecting the electronic properties of the pyridine ring through resonance and inductive effects.

    • The methyl group in [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid is electron-donating through an inductive effect, potentially increasing the basicity of the piperazine nitrogen and altering the electronic distribution in the molecule.

    • The BOC group in 6-(4-N-BOC-PIPERAZINE-1-YL)-3-PYRIDINYL BORONIC ACID combines both electron-withdrawing and sterically demanding properties, significantly modifying the electronic character of the piperazine nitrogen.

  • Steric Considerations:

    • The acetyl group introduces moderate steric bulk near the piperazine nitrogen, potentially influencing the conformational preferences of the molecule and its interactions with other reagents or biological targets.

    • The methyl group is the least sterically demanding of the three substituents, potentially allowing for greater conformational flexibility and accessibility of the piperazine nitrogen.

    • The BOC group is significantly more sterically demanding, potentially affecting the conformational preferences and reactivity of the molecule by restricting the approach of reagents or biological binding partners.

  • Hydrogen Bonding:

    • The acetyl group contains a carbonyl oxygen that can act as a hydrogen bond acceptor, potentially facilitating specific interactions with hydrogen bond donors in reaction partners or biological targets.

    • The methyl group lacks hydrogen bonding capabilities, resulting in a different interaction profile compared to the acetyl-substituted compound.

    • The BOC group contains multiple oxygen atoms that can serve as hydrogen bond acceptors, potentially enabling more extensive hydrogen bonding networks than either the acetyl or methyl analogs.

  • Stability and Reactivity:

    • The BOC group is a protecting group that can be cleaved under acidic conditions, allowing for further derivatization of the molecule after it has been incorporated into more complex structures.

    • The acetyl group is relatively stable under most conditions but can undergo various transformations, such as reduction to an ethyl group or hydrolysis to reveal the secondary amine.

    • The methyl group is highly stable and resistant to most chemical transformations, making it a permanent feature of the molecule under typical reaction conditions.

The comparative analysis of these structural analogs provides insights into the relationship between structure and reactivity, helping to guide the selection of the most appropriate reagent for specific synthetic applications. The differences in substituents on the piperazine nitrogen offer opportunities for fine-tuning the properties of the resulting compounds, potentially leading to diverse chemical and biological profiles.

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